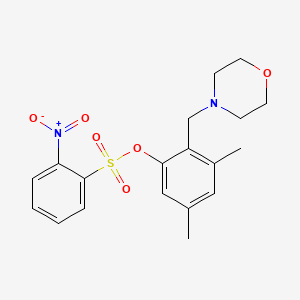
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate (DM2NBS) is a synthetic organic compound that has been used in a variety of scientific research applications. DM2NBS has a variety of biochemical and physiological effects, which have been studied in both in vitro and in vivo experiments.
Aplicaciones Científicas De Investigación
Reaction Products with Antidiabetic Activity
A study discusses the nitrobenzenesulfochlorination of β-aminopropioamidoximes, leading to spiropyrazolinium ortho- or para-nitrobenzenesulfonates. These compounds, upon functionalization with heterocycles like morpholine, have shown promising antidiabetic properties due to in vitro α-glucosidase activity surpassing that of the reference drug acarbose. This indicates potential research applications in developing antidiabetic treatments (Kayukova et al., 2022).
Adducts Formation and Structural Analysis
Another research paper describes the formation of adducts between the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) and morpholinosulfur trifluoride, producing (morpholino)(phenyl)carbene complexes. These findings, supported by X-ray studies and DFT calculations, contribute to the understanding of reaction mechanisms involving similar chemical structures (Guzyr et al., 2013).
Physicochemical Properties and Radical Scavenging
Research into the physicochemical properties of C-nitroso compounds, including 3,5-dimethyl-4-nitrosobenzenesulfonate (a compound with some resemblance in functional groups), has revealed their potential as radical spin scavengers. This suggests applications in biological and chemical systems for scavenging nitric oxide (NO), highlighting the importance of studying such compounds for environmental and health-related research (Venpin et al., 2013).
Propiedades
IUPAC Name |
[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-14-11-15(2)16(13-20-7-9-26-10-8-20)18(12-14)27-28(24,25)19-6-4-3-5-17(19)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRCWXOEYOJIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

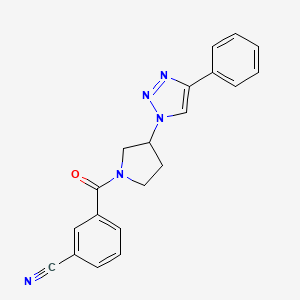

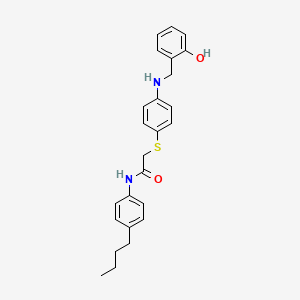

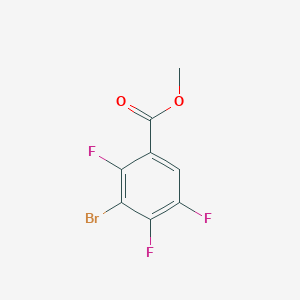

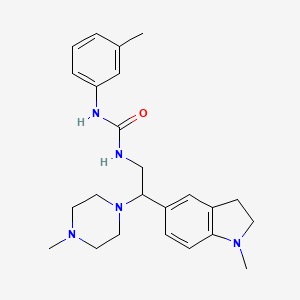

![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2630087.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)
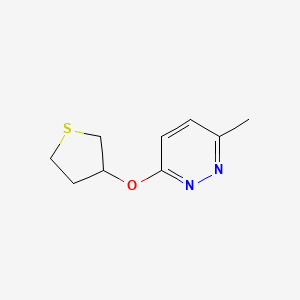
![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)
![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)